molecular formula C22H38N8O10 B14233316 L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine CAS No. 574749-85-2

L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine

Cat. No.: B14233316
CAS No.: 574749-85-2
M. Wt: 574.6 g/mol
InChI Key: PWPTYHRZZSHQHA-SMXCXOSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine is a peptide compound composed of six amino acids: asparagine, alanine, glycine, serine, valine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify the side chains of amino acids like serine and valine.

    Reduction: Reducing agents can reduce disulfide bonds if present.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic conditions (e.g., proteases).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Modified amino acids with altered side chains.

    Reduction: Reduced forms of amino acids or peptides.

Scientific Research Applications

L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to interfere with cellular processes.

    Industrial: Used in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate enzymatic activity or receptor binding, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: Another peptide with a similar sequence but different amino acid composition.

    L-Alanyl-L-glutamine: A dipeptide with different properties and applications.

Uniqueness

L-Asparaginyl-L-alanylglycyl-L-seryl-L-valyl-L-glutamine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its ability to interact with various molecular targets makes it a valuable compound for research and therapeutic purposes.

Properties

CAS No.

574749-85-2

Molecular Formula

C22H38N8O10

Molecular Weight

574.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H38N8O10/c1-9(2)17(21(38)29-12(22(39)40)4-5-14(24)32)30-20(37)13(8-31)28-16(34)7-26-18(35)10(3)27-19(36)11(23)6-15(25)33/h9-13,17,31H,4-8,23H2,1-3H3,(H2,24,32)(H2,25,33)(H,26,35)(H,27,36)(H,28,34)(H,29,38)(H,30,37)(H,39,40)/t10-,11-,12-,13-,17-/m0/s1

InChI Key

PWPTYHRZZSHQHA-SMXCXOSKSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.